molecular formula C8H10N4O2 B1417556 Methyl 5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1432138-88-9

Methyl 5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B1417556
CAS No.: 1432138-88-9
M. Wt: 194.19 g/mol
InChI Key: PZBSCRAZJOCOHU-UHFFFAOYSA-N
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Description

“Methyl 5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a synthetic compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . This class of compounds has been shown to exhibit various biological activities, making them significant in medicinal chemistry .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines, including “this compound”, is often related to the Biginelli-like reaction . This involves the use of hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a [1,2,4]triazolo[1,5-a]pyrimidine core . The compound has a molecular weight of 150.1380 .


Chemical Reactions Analysis

The formation of [1,2,4]triazolo[1,5-a]pyrimidines proceeds as a result of one-pot cyclization involving aldehydes, compounds with active methylene groups (β-dicarbonyl compounds, ketones etc.), and amidines . The reaction generally proceeds under the conditions of acidic catalysis .

Scientific Research Applications

Synthetic Methodologies

Methyl 5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate and its derivatives have been synthesized through various chemical reactions, demonstrating their significance in organic synthesis. For instance, Vilsmeier-Haack conditions were employed for the formylation of 4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidines, yielding carbaldehyde derivatives. This process also led to the recyclization into triazolopyrimidin-ylmethane derivatives under specific conditions, showcasing the compound's utility in creating complex molecular architectures (Lipson et al., 2012). Another study detailed a synthesis pathway for 6-functionalized 4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidines, revealing the potential for further functionalization and derivatization, which is promising for the development of novel compounds (Kolosov et al., 2017).

Antituberculous Activity

Research into structural analogs of this compound has demonstrated promising antituberculous activity. The synthesis of various analogs through three-component condensations and their evaluation for tuberculostatic activity have contributed valuable insights into the structure-activity relationships necessary for the development of new antituberculous agents (Titova et al., 2019).

Antiviral Potential

The redox conversions of 5-methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidinide l-arginine monohydrate, a derivative of the core compound, have been explored, indicating its promising antiviral drug potential. Studies involving electrochemical transformations have shed light on the electrochemical and spectroscopic properties, offering a basis for further investigation into its use as an antiviral agent (Ivoilova et al., 2021).

Antibacterial Activity

The synthesis and evaluation of derivatives for antibacterial activity highlight another area of application. For example, methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates have been synthesized and tested against various microbial strains, revealing their potential as antibacterial agents. This research supports the continuous exploration of triazolopyrimidine derivatives for pharmaceutical applications (Gein et al., 2009).

Future Directions

The [1,2,4]triazolo[1,5-a]pyrimidines class of compounds, including “Methyl 5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate”, continues to be of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on exploring their potential applications in various therapeutic areas and optimizing their synthesis methods .

Biochemical Analysis

Biochemical Properties

Methyl 5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . The interaction with CDK2 involves binding to the active site of the enzyme, thereby preventing its activity and leading to cell cycle arrest. Additionally, this compound has been found to interact with other proteins involved in cellular signaling pathways, further influencing cellular functions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cell lines such as MCF-7 and HCT-116 . This compound influences cell signaling pathways, including the MAPK/ERK pathway, leading to altered gene expression and cellular metabolism. The modulation of these pathways results in the inhibition of cell proliferation and induction of programmed cell death .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of key substrates required for cell cycle progression . This inhibition leads to cell cycle arrest at the G1 phase. Additionally, the compound has been shown to modulate the expression of genes involved in apoptosis, further promoting cell death in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that continuous exposure to this compound leads to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines . These effects are consistent across both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The metabolites are then excreted via the renal route. The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of various metabolites . These interactions are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the compound’s uptake into cells and its subsequent distribution to various cellular compartments. The compound’s localization and accumulation within cells are influenced by its interactions with these transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with its target enzymes and proteins . Post-translational modifications and targeting signals direct the compound to specific cellular compartments, ensuring its proper localization and function .

Properties

IUPAC Name

methyl 5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c1-5-6(7(13)14-2)3-12-8(11-5)9-4-10-12/h4H,3H2,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBSCRAZJOCOHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CN2C(=NC=N2)N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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